4-(3-Methoxyphenoxy)-butylamine
Overview
Description
4-(3-Methoxyphenoxy)-butylamine is an organic compound that belongs to the class of phenoxyamines This compound is characterized by the presence of a butylamine group attached to a methoxyphenoxy moiety
Mechanism of Action
Target of Action
A structurally similar compound, aoh1996, has been reported to inhibit proliferating cell nuclear antigen (pcna), a protein essential for dna replication and repair .
Mode of Action
For instance, AOH1996, a PCNA inhibitor, forms a homotrimeric ring that encircles DNA and slides along it, tethering DNA polymerases and other DNA editing enzymes .
Biochemical Pathways
Phenolic compounds, which this compound is a part of, are formed via the shikimate pathway in higher plants and microorganisms . The shikimate pathway consists of seven reaction steps, beginning with an aldol-type condensation of phosphoenolpyruvic acid (PEP) from the glycolytic pathway, and D-erythrose-4-phosphate, from the pentose phosphate cycle, to produce 3-deoxy-D-arabino-heptulosonic acid 7-phosphate (DAHP) .
Pharmacokinetics
A structurally similar compound, (e)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (mmpp), has been administered in drinking water for 1 month in a study, suggesting oral bioavailability .
Result of Action
Mmpp has been shown to decrease mptp-induced behavioral impairments and dopamine depletion in the striatum .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenoxy)-butylamine typically involves the reaction of 3-methoxyphenol with butylamine. One common method is the nucleophilic substitution reaction where 3-methoxyphenol is reacted with butylamine in the presence of a suitable base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to enhance reaction rates and yields. Additionally, the use of catalysts such as palladium or copper can be employed to improve the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenoxy)-butylamine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol.
Reduction: The amine group can be reduced to form a primary amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of 4-(3-Hydroxyphenoxy)-butylamine.
Reduction: Formation of this compound hydrochloride.
Substitution: Formation of various substituted phenoxyamines depending on the nucleophile used.
Scientific Research Applications
4-(3-Methoxyphenoxy)-butylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, adhesives, and coatings due to its chemical stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid: Similar structure but with a carboxylic acid group.
4-(3-Hydroxyphenoxy)-butylamine: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
4-(3-Methoxyphenoxy)-butylamine is unique due to the presence of both a methoxy group and a butylamine group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(3-methoxyphenoxy)butan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-13-10-5-4-6-11(9-10)14-8-3-2-7-12/h4-6,9H,2-3,7-8,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMPVAFQWXKLLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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